molecular formula C14H12N2O6S B6411147 3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95% CAS No. 1261979-46-7

3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6411147
CAS RN: 1261979-46-7
M. Wt: 336.32 g/mol
InChI Key: MNJLUIJKDFFKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid (MSA-5-NB) is an organic compound belonging to the nitrobenzoic acid family. It is a white or off-white crystalline solid with a melting point of 138-140°C. It is soluble in water and has a molecular weight of 307.35 g/mol. MSA-5-NB is often used in scientific research applications, such as in the synthesis of other compounds, as a biochemical and physiological reagent, and as a laboratory experiment reagent.

Scientific Research Applications

3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 3-methylsulfonylaminophenyl-5-nitrobenzyl chloride and 3-methylsulfonylaminophenyl-5-nitrobenzyl bromide. It has also been used as a biochemical and physiological reagent, as it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR).

Mechanism of Action

3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95% is an inhibitor of DHFR, an enzyme involved in the metabolism of folates. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is a necessary cofactor for the synthesis of nucleic acids. 3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95% binds to the active site of DHFR, blocking its ability to catalyze the reduction of dihydrofolate to tetrahydrofolate.
Biochemical and Physiological Effects
3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95% has been shown to inhibit the enzyme DHFR, which can lead to a decrease in the production of tetrahydrofolate. This can lead to an accumulation of dihydrofolate, which can interfere with the synthesis of nucleic acids. This can have a variety of biochemical and physiological effects, such as a decrease in the production of DNA, RNA, and proteins.

Advantages and Limitations for Lab Experiments

3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and purify. It is also a potent inhibitor of DHFR, which makes it useful for studying the effects of DHFR inhibition. However, 3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95% has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic in high concentrations, so it must be used with caution.

Future Directions

There are many potential future directions for research involving 3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95%. It could be used in the synthesis of other compounds, such as 3-methylsulfonylaminophenyl-5-nitrobenzyl sulfonates. Additionally, it could be used to study the effects of DHFR inhibition on other biochemical and physiological processes, such as DNA replication and gene expression. Finally, it could be used to study the effects of DHFR inhibition on drug metabolism and drug toxicity.

Synthesis Methods

3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95% can be synthesized from 3-nitrobenzaldehyde and 3-methylsulfonylaminophenol using a condensation reaction. The reaction is catalyzed by hydrochloric acid and takes place at room temperature. The product is then purified by recrystallization.

properties

IUPAC Name

3-[3-(methanesulfonamido)phenyl]-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c1-23(21,22)15-12-4-2-3-9(6-12)10-5-11(14(17)18)8-13(7-10)16(19)20/h2-8,15H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJLUIJKDFFKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692085
Record name 3'-[(Methanesulfonyl)amino]-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261979-46-7
Record name 3'-[(Methanesulfonyl)amino]-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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